molecular formula C8H4F3NO3 B6146242 6-(trifluoroacetyl)pyridine-2-carboxylic acid CAS No. 2090619-18-2

6-(trifluoroacetyl)pyridine-2-carboxylic acid

Cat. No. B6146242
CAS RN: 2090619-18-2
M. Wt: 219.1
InChI Key:
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Description

6-(Trifluoroacetyl)pyridine-2-carboxylic acid, also known as TFAP, is a versatile organic compound with a wide range of applications in the scientific community. It is a key intermediate for the synthesis of organic compounds and is used in a variety of laboratory experiments. This article will provide an overview of TFAP and discuss its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

6-(trifluoroacetyl)pyridine-2-carboxylic acid is widely used in scientific research due to its versatile properties. It is commonly used as a starting material in the synthesis of organic compounds and pharmaceuticals. Additionally, 6-(trifluoroacetyl)pyridine-2-carboxylic acid has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used in the synthesis of peptides, peptidomimetics, and other biopolymers-related compounds.

Mechanism of Action

6-(trifluoroacetyl)pyridine-2-carboxylic acid is an organic compound that can act as a catalyst or reactant in a variety of reactions. It is mainly used as a starting material in the synthesis of other organic compounds. Its ability to react with a variety of other compounds makes it a useful tool for chemical synthesis.
Biochemical and Physiological Effects
6-(trifluoroacetyl)pyridine-2-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties and may be useful in the treatment of certain diseases. Additionally, 6-(trifluoroacetyl)pyridine-2-carboxylic acid has been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

6-(trifluoroacetyl)pyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it a cost-effective starting material for chemical synthesis. Additionally, 6-(trifluoroacetyl)pyridine-2-carboxylic acid is a versatile compound that can be used in a variety of reactions. However, it is important to note that 6-(trifluoroacetyl)pyridine-2-carboxylic acid is a highly reactive compound and can be hazardous to handle. It is also important to note that 6-(trifluoroacetyl)pyridine-2-carboxylic acid is a volatile compound and should be handled with care.

Future Directions

The potential applications of 6-(trifluoroacetyl)pyridine-2-carboxylic acid are numerous and there are many potential future directions for research. One potential direction is to further study the potential biochemical and physiological effects of 6-(trifluoroacetyl)pyridine-2-carboxylic acid. Additionally, further research could be done to explore the potential therapeutic applications of 6-(trifluoroacetyl)pyridine-2-carboxylic acid, such as its potential anti-inflammatory and anti-cancer effects. Additionally, further research could be done to explore the potential applications of 6-(trifluoroacetyl)pyridine-2-carboxylic acid in the synthesis of other organic compounds and pharmaceuticals. Finally, further research could be done to explore the potential of 6-(trifluoroacetyl)pyridine-2-carboxylic acid as a catalyst for chemical reactions.

Synthesis Methods

6-(trifluoroacetyl)pyridine-2-carboxylic acid can be synthesized using a variety of methods. The most common method is a two-step synthesis reaction involving the reaction of trifluoroacetic anhydride with pyridine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 6-(trifluoroacetyl)pyridine-2-carboxylic acid and the byproduct trifluoroacetamide. The mixture can then be purified by column chromatography or recrystallization to obtain pure 6-(trifluoroacetyl)pyridine-2-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoroacetyl)pyridine-2-carboxylic acid involves the introduction of a trifluoroacetyl group onto pyridine-2-carboxylic acid.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "Trifluoroacetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve pyridine-2-carboxylic acid in methanol", "Add sodium hydroxide to the solution to form the sodium salt of pyridine-2-carboxylic acid", "Add trifluoroacetic anhydride to the solution and stir at room temperature for several hours", "Acidify the solution with hydrochloric acid to precipitate the product", "Filter the product and wash with water", "Dry the product under vacuum to obtain 6-(trifluoroacetyl)pyridine-2-carboxylic acid" ] }

CAS RN

2090619-18-2

Product Name

6-(trifluoroacetyl)pyridine-2-carboxylic acid

Molecular Formula

C8H4F3NO3

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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